molecular formula C15H22F3N3O3 B1487376 7-(2,2,2-Trifluoro-acetyl)-3,7,10-triaza-tricyclo[3.3.3.0*1,5*]undecane-3-carboxylic acid tert-butyl ester CAS No. 2205384-29-6

7-(2,2,2-Trifluoro-acetyl)-3,7,10-triaza-tricyclo[3.3.3.0*1,5*]undecane-3-carboxylic acid tert-butyl ester

Cat. No. B1487376
M. Wt: 349.35 g/mol
InChI Key: CGJLPTLVWVGQSA-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that includes a trifluoroacetyl group, a triazatricyclo[3.3.3.01,5]undecane ring, and a carboxylic acid tert-butyl ester group .


Synthesis Analysis

Trifluoroacetic acid (TFA) is an organofluorine compound with the chemical formula CF3CO2H. It is a haloacetic acid, with all three of the acetyl group’s hydrogen atoms replaced by fluorine atoms . Trifluoroacetyl chloride is a toxic gaseous chemical compound with the chemical formula C2ClF3O . It is the perfluorinated version of acetyl chloride .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of the triazatricyclo[3.3.3.01,5]undecane ring, the trifluoroacetyl group, and the carboxylic acid tert-butyl ester group .


Chemical Reactions Analysis

The trifluoroacetyl group in the compound can undergo various reactions. For example, trifluoroacetyl chloride reacts with water and moist air to produce the toxic gas hydrogen chloride and trifluoroacetic acid .


Physical And Chemical Properties Analysis

Trifluoroacetic acid is a colorless liquid with a vinegar-like odor . It has a density of 1.489 g/cm3 at 20 °C .

Safety And Hazards

Trifluoroacetyl chloride is a toxic gaseous chemical compound . It easily reacts with water and moist air to produce the toxic gas hydrogen chloride and trifluoroacetic acid .

properties

IUPAC Name

tert-butyl 7-(2,2,2-trifluoroacetyl)-3,7,10-triazatricyclo[3.3.3.01,5]undecane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22F3N3O3/c1-12(2,3)24-11(23)21-8-13-4-19-5-14(13,9-21)7-20(6-13)10(22)15(16,17)18/h19H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGJLPTLVWVGQSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC23CNCC2(C1)CN(C3)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(2,2,2-Trifluoro-acetyl)-3,7,10-triaza-tricyclo[3.3.3.0*1,5*]undecane-3-carboxylic acid tert-butyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(2,2,2-Trifluoro-acetyl)-3,7,10-triaza-tricyclo[3.3.3.0*1,5*]undecane-3-carboxylic acid tert-butyl ester
Reactant of Route 2
7-(2,2,2-Trifluoro-acetyl)-3,7,10-triaza-tricyclo[3.3.3.0*1,5*]undecane-3-carboxylic acid tert-butyl ester
Reactant of Route 3
7-(2,2,2-Trifluoro-acetyl)-3,7,10-triaza-tricyclo[3.3.3.0*1,5*]undecane-3-carboxylic acid tert-butyl ester
Reactant of Route 4
7-(2,2,2-Trifluoro-acetyl)-3,7,10-triaza-tricyclo[3.3.3.0*1,5*]undecane-3-carboxylic acid tert-butyl ester
Reactant of Route 5
Reactant of Route 5
7-(2,2,2-Trifluoro-acetyl)-3,7,10-triaza-tricyclo[3.3.3.0*1,5*]undecane-3-carboxylic acid tert-butyl ester
Reactant of Route 6
7-(2,2,2-Trifluoro-acetyl)-3,7,10-triaza-tricyclo[3.3.3.0*1,5*]undecane-3-carboxylic acid tert-butyl ester

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